molecular formula C10H10F3N B8212747 2-Cyclopropyl-4-(trifluoromethyl)aniline

2-Cyclopropyl-4-(trifluoromethyl)aniline

Cat. No.: B8212747
M. Wt: 201.19 g/mol
InChI Key: XMYTZDPEBZDGKQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(trifluoromethyl)aniline is a substituted aniline derivative featuring a cyclopropyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. This structural motif combines steric rigidity (from the cyclopropyl moiety) with enhanced lipophilicity and metabolic stability (imparted by the -CF₃ group), making it a promising candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYTZDPEBZDGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the preparation of 2,6-dichloro-4-trifluoromethyl-aniline involves halogenation and ammoniation reactions starting from p-Chlorobenzotrifluoride . Similar methodologies can be adapted for the synthesis of 2-Cyclopropyl-4-(trifluoromethyl)aniline, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aniline ring.

Scientific Research Applications

Pharmaceutical Development

Biological Activity
Research indicates that 2-Cyclopropyl-4-(trifluoromethyl)aniline exhibits significant biological activity, particularly as an enzyme inhibitor. Compounds with trifluoromethyl groups often demonstrate enhanced potency compared to their non-fluorinated counterparts, making this compound a candidate for further pharmacological exploration .

Case Study: Antimycobacterial Activity
A study focused on the structure-activity relationship of related compounds revealed that certain derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis. The optimization of these compounds involved modifications that increased solubility and metabolic stability, which are critical factors for drug development .

Agrochemical Applications

Insecticidal Properties
The trifluoromethyl group enhances the lipophilicity of the compound, making it more effective in penetrating biological membranes. This property is advantageous in the development of agrochemicals, particularly insecticides and fungicides. Compounds similar to this compound have been reported to exhibit insecticidal properties against various pests, suggesting potential applications in agricultural settings.

Synthesis and Chemical Reactions

Reactivity Profiles
The compound can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aniline moiety. The trifluoromethyl group can act as a leaving group in certain reactions, facilitating the formation of various derivatives with altered biological properties.

Synthesis Methods
Several synthesis methods have been reported for this compound, which include:

Synthesis MethodDescription
Nucleophilic SubstitutionInvolves the reaction of cyclopropylamine with suitable electrophiles.
Electrophilic Aromatic SubstitutionUtilizes electrophiles to modify the aniline ring, enhancing biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure CharacteristicsUnique Features
This compoundContains a trifluoromethyl groupHigher lipophilicity compared to non-fluorinated analogs
N-Cyclopropyl-4-nitroanilineNitro group instead of trifluoromethylPotentially different biological activity due to nitro substitution
3-Cyclopropyl-4-(trifluoromethyl)anilineDifferent position of cyclopropyl groupVariation in electronic properties affecting reactivity

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Cyclopropyl-4-(trifluoromethyl)aniline and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Biological Activity/Target Reference
This compound Cyclopropyl (2), -CF₃ (4) Rigid cyclopropyl enhances steric hindrance; -CF₃ improves lipophilicity. Hypothetical: Tubulin inhibition (antitumor)
Trifluralin (TFL) 2,6-dinitro, N,N-dipropyl, -CF₃ (4) Dinitro groups confer electron-withdrawing effects; dipropyl chains enhance soil binding. Herbicide (plant tubulin disruption)
N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline 2,6-dinitro, -CF₃ (4), N-(4-nitrophenyl) Nitro groups increase reactivity; extended aromatic system may improve binding. Antiprotozoal (protozoan tubulin inhibition)
N-(3-morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline 2,6-dinitro, -CF₃ (4), morpholine-linked alkyl chain Polar morpholine group enhances solubility; alkyl chain aids membrane penetration. Antifungal/anthelmintic (tubulin polymerization interference)

Key Analysis

Substituent Effects on Tubulin Binding Trifluralin (TFL): The 2,6-dinitro groups in TFL create strong electron-withdrawing effects, facilitating interactions with plant tubulin’s hydrophobic binding pockets. Its N,N-dipropyl chains enhance soil adhesion, critical for pre-emergent herbicidal activity . However, the cyclopropyl group may improve binding to mammalian tubulin by mimicking natural ligands like colchicine .

Role of Fluorine and Lipophilicity

  • The -CF₃ group in all listed compounds significantly increases logP values (a measure of lipophilicity), promoting membrane permeability and resistance to oxidative metabolism . For example, trifluralin’s -CF₃ group contributes to its long environmental persistence, while in the target compound, it may enhance blood-brain barrier penetration for CNS-targeted therapies.

Synthetic Flexibility Unlike TFL and dinitroaniline derivatives (which require multi-step nitration protocols), this compound can be synthesized via Pd-catalyzed cross-coupling reactions, as suggested by analogous Sonogashira couplings in . This flexibility allows for rapid diversification of the aniline core .

Research Findings and Implications

  • Antitumor Potential: Structural analogs of the target compound, such as N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline, demonstrate potent inhibition of tubulin polymerization in cancer cells (IC₅₀ = 0.2 µM) . The cyclopropyl variant may exhibit similar efficacy with reduced off-target toxicity due to its unique steric profile.
  • Agrochemical Limitations : While TFL’s dinitro groups are critical for herbicidal activity, the absence of these groups in This compound likely limits its utility in agriculture. However, its rigidity could be exploited in designing soil-stable fungicides.

Biological Activity

2-Cyclopropyl-4-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C10H10F3N
  • Molecular Weight: 215.19 g/mol

The compound features a cyclopropyl group and a trifluoromethyl substituent on an aniline backbone, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus8Ciprofloxacin (16 µg/mL)
Escherichia coli16Amoxicillin (32 µg/mL)

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating a promising therapeutic window for further exploration .

Cancer Cell LineIC50 (µM)Treatment Duration (Hours)
MCF-7 (Breast Cancer)548
A549 (Lung Cancer)1048
HCT116 (Colon Cancer)1548

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Action: The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating membrane penetration and disrupting bacterial cell wall synthesis.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various aniline derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Properties

A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and induced G2/M phase arrest in the cell cycle .

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